2,5-Dichloro-3,6-difluoroiodobenzene

Catalog No.
S13339577
CAS No.
1263376-34-6
M.F
C6HCl2F2I
M. Wt
308.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloro-3,6-difluoroiodobenzene

CAS Number

1263376-34-6

Product Name

2,5-Dichloro-3,6-difluoroiodobenzene

IUPAC Name

1,4-dichloro-2,5-difluoro-3-iodobenzene

Molecular Formula

C6HCl2F2I

Molecular Weight

308.88 g/mol

InChI

InChI=1S/C6HCl2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H

InChI Key

QOMOAVNTDDZUEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)I)Cl)F

2,5-Dichloro-3,6-difluoroiodobenzene is an organic compound characterized by the molecular formula C6_6HCl2_2F2_2I and a molecular weight of 308.88 g/mol. It features a benzene ring substituted with two chlorine atoms, two fluorine atoms, and one iodine atom, which contributes to its unique chemical properties and reactivity. The compound is primarily utilized in synthetic chemistry as a building block for more complex organic molecules and in various industrial applications due to its halogenated structure, which enhances its reactivity towards electrophiles and nucleophiles.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This allows for the synthesis of diverse derivatives depending on the nucleophile used.
  • Oxidation Reactions: The compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to the formation of different products.
  • Reduction Reactions: It can also undergo reduction with agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

  • Substitution: Sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
  • Oxidation: DDQ in the presence of protic acids.
  • Reduction: Sodium borohydride in ethanol or methanol.

The synthesis of 2,5-Dichloro-3,6-difluoroiodobenzene typically involves halogenation reactions. A common method includes:

  • Direct Iodination: This method involves the iodination of 2,5-dichloro-3,6-difluorobenzene using iodine and an oxidizing agent (e.g., copper(II) chloride) under controlled temperature and pressure conditions.
  • Industrial Production: For larger-scale production, continuous flow reactors and advanced purification methods are employed to enhance yield and purity while maintaining quality.

2,5-Dichloro-3,6-difluoroiodobenzene finds applications across various fields:

  • Chemistry: Utilized as a building block in the synthesis of complex organic molecules.
  • Biology: Employed in studies examining the effects of halogenated compounds on biological systems.
  • Medicine: Investigated for potential pharmaceutical applications due to its unique halogenation pattern.
  • Industry: Used in the production of specialty chemicals and materials with specific properties.

Studies on the interactions involving 2,5-Dichloro-3,6-difluoroiodobenzene focus on its reactivity with nucleophiles and electrophiles due to its multiple halogen substituents. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (iodine) groups affects its reactivity profile significantly. This unique reactivity makes it a valuable compound for further research into chemical transformations and potential applications in drug discovery and material science .

Several compounds share structural similarities with 2,5-Dichloro-3,6-difluoroiodobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2,4-DifluoroiodobenzeneC6_6H4_4F2_2ILacks chlorine atoms; only fluorine and iodine.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneC6_6Cl2_2(CN)2_2O2_2Contains dicyano groups instead of fluorine/iodine.
4-Bromo-2,5-difluoro-iodobenzeneC6_6HBrF2_2IContains bromine instead of chlorine; different reactivity profile.
5-Chloro-1,3-difluoro-2-iodobenzeneC6_6HClF2_2IDifferent substitution pattern; fewer chlorines.

Uniqueness

The uniqueness of 2,5-Dichloro-3,6-difluoroiodobenzene lies in its specific combination of chlorine, fluorine, and iodine atoms which imparts distinct reactivity compared to other halogenated benzenes. This unique substitution pattern enhances its utility in specialized chemical syntheses and research applications.

2,5-Dichloro-3,6-difluoroiodobenzene is systematically named according to IUPAC guidelines, which prioritize substituent positions and electronegativity for numbering. The benzene ring is substituted at positions 2 and 5 with chlorine atoms, positions 3 and 6 with fluorine atoms, and position 1 with an iodine atom (implicitly numbered due to iodine’s lower priority in the Cahn-Ingold-Prelog sequence). This arrangement creates a sterically congested yet electronically diverse framework.

Table 1: Key physicochemical properties of 2,5-dichloro-3,6-difluoroiodobenzene

PropertyValue
Molecular formulaC₆HCl₂F₂I
Molecular weight308.88 g/mol
CAS Registry Number1263376-34-6

The compound’s halogen ensemble combines three distinct elements:

  • Chlorine (2,5-positions): Moderately electron-withdrawing, enabling electrophilic substitution at meta positions
  • Fluorine (3,6-positions): Strongly electron-withdrawing, directing further substitutions through resonance effects
  • Iodine (1-position): A heavy halogen with polarizable electrons, facilitating oxidative addition in cross-coupling reactions.

Historical Context of Halogenated Benzene Derivatives

Halogenated benzenes have evolved from simple monohalogenated models like chlorobenzene (first synthesized in 1851) to sophisticated polyhalogenated systems. The introduction of iodine into aromatic systems emerged later in the 20th century, driven by advances in transition-metal catalysis that leveraged iodine’s ability to participate in oxidative addition reactions. Modern derivatives like 2,5-dichloro-3,6-difluoroiodobenzene represent the culmination of three key developments:

  • Directed ortho-metalation: Enabled precise introduction of halogens at specific positions
  • Halogen exchange reactions: Allowed substitution of lighter halogens with iodine under controlled conditions
  • Protecting group strategies: Mitigated competing reactions during sequential halogenation steps.

Significance in Modern Organic Synthesis

This compound’s synthetic utility stems from three interrelated characteristics:

Electronic modulation: The fluorine atoms at positions 3 and 6 withdraw electron density through strong -I effects, activating the ring for nucleophilic aromatic substitution at positions para to the iodine (position 4). Simultaneously, the chlorine atoms provide moderate deactivation, creating a reactivity gradient across the aromatic system.

Steric profile: The iodine atom’s van der Waals radius (198 pm) creates significant steric hindrance, favoring reactions at the less hindered fluorine-substituted positions. This spatial differentiation enables regioselective functionalization.

Transition-metal compatibility: Iodine’s ability to participate in oxidative addition with palladium(0) and nickel(0) catalysts makes the compound particularly valuable for cross-coupling reactions. For example, Suzuki-Miyaura couplings can replace iodine with aryl boronic acids while leaving chlorine and fluorine substituents intact for downstream modifications.

Table 2: Comparative reactivity of halogenated benzene derivatives

CompoundPreferred Reaction TypeTypical Applications
2,5-Dichloro-3,6-difluoroiodobenzeneCross-coupling, nucleophilic substitutionPharmaceutical intermediates
PentachlorobenzeneElectrophilic substitutionPesticide synthesis
1,3,5-TrifluorobenzeneSNAr reactionsLiquid crystal precursors

The strategic placement of halogens in 2,5-dichloro-3,6-difluoroiodobenzene allows sequential functionalization—a critical feature for constructing complex molecules in medicinal chemistry and materials science. For instance, the iodine can be replaced via cross-coupling to install carbon frameworks, while the chlorine atoms remain available for subsequent nucleophilic displacement or reduction.

Halogenation Pathways for Polysubstituted Benzene Rings

Direct Electrophilic Aromatic Substitution Strategies

Direct electrophilic aromatic substitution represents the fundamental approach for introducing multiple halogen substituents onto benzene rings to achieve the complex substitution pattern observed in 2,5-dichloro-3,6-difluoroiodobenzene [1] [2]. The mechanism involves the formation of highly electrophilic halogen species through complexation with Lewis acid catalysts, enabling the substitution of hydrogen atoms on the aromatic ring [3] [4].

The halogenation process requires the activation of molecular halogens through coordination with Lewis acid catalysts such as aluminum chloride, iron chloride, or aluminum bromide [1] [5]. For chlorination reactions, aluminum chloride or iron chloride serve as preferred catalysts, while aluminum bromide or iron bromide are typically employed for bromination processes [5] [6]. This selectivity arises from thermodynamic considerations related to bond dissociation energies, where aluminum-chlorine bonds exhibit greater strength (502 kilojoules per mole) compared to aluminum-bromine bonds (429.2 kilojoules per mole) [5] [6].

The mechanistic pathway proceeds through a three-step process involving electrophile generation, sigma complex formation, and deprotonation [7] [4]. Initially, the halogen molecule coordinates with the Lewis acid catalyst, creating a polarized complex that serves as a potent electrophile [8]. The benzene ring subsequently attacks this activated halogen species, forming a resonance-stabilized carbocation intermediate known as the sigma complex or benzenonium ion [7] [3]. Finally, deprotonation by the halide-Lewis acid complex restores aromaticity while regenerating the catalyst [4] [8].

HalogenPreferred Lewis AcidBond Dissociation Energy (kJ/mol)Reaction Temperature Range
ChlorineAluminum Chloride502Room temperature
BromineAluminum Bromide429.2Room temperature
IodineNitric Acid/Sulfuric AcidVariable90-160°C
FluorineSelectfluor/Xenon DifluorideVariableVariable

The introduction of fluorine substituents presents unique challenges due to the extreme reactivity of molecular fluorine, which often leads to uncontrolled polyfluorination and isomeric mixtures [3]. Alternative fluorinating agents such as Selectfluor or xenon difluoride provide improved regioselectivity, though they still present limitations in achieving precise positional control [3] [9].

Iodination requires specialized conditions involving oxidizing agents such as nitric acid or sulfuric acid to generate electrophilic iodine species [3] [10]. The process typically employs iodine in combination with potassium iodate dissolved in concentrated sulfuric acid, where the active iodinating species is the triiodine cation [3]. This methodology has proven effective for highly deactivated aromatic compounds, including benzoic acid derivatives and trifluoromethyl-substituted aromatics [3].

Sequential Halogenation Techniques for Positional Control

Sequential halogenation represents a sophisticated approach for achieving precise control over substitution patterns in polyhalogenated benzene derivatives [11] [12]. This methodology leverages the directing effects of previously installed substituents to guide subsequent halogenation events to specific positions on the aromatic ring [13] [14].

The directing influence of halogen substituents follows established patterns in electrophilic aromatic substitution chemistry [12] [14]. Halogens function as weakly deactivating groups that direct subsequent electrophilic substitution to ortho and para positions relative to their location on the benzene ring [12] [15]. This directing effect arises from the ability of halogen atoms to donate electron density through resonance while simultaneously withdrawing electrons through inductive effects [14].

The regioselectivity in sequential halogenation can be explained through frontier molecular orbital theory and the stabilization of carbocation intermediates [12] [16]. Halogen substituents with lone pairs can stabilize positive charge development at ortho and para positions through resonance donation, making these sites more reactive toward subsequent electrophilic attack [12] [14].

For achieving the substitution pattern observed in 2,5-dichloro-3,6-difluoroiodobenzene, a carefully designed sequential approach is required [17] [18]. The process typically begins with the installation of the first halogen substituent, followed by systematic introduction of additional halogens while considering their mutual directing effects [18]. The presence of multiple electron-withdrawing halogens progressively deactivates the aromatic ring, necessitating increasingly harsh conditions for subsequent substitutions [17] [18].

Temperature control plays a critical role in sequential halogenation processes [18]. Initial halogenation reactions typically proceed at room temperature, while subsequent steps may require elevated temperatures ranging from 110 to 160 degrees Celsius to overcome the deactivating effects of previously installed halogens [18]. Reaction times also increase progressively, with later steps requiring 4 to 5 hours for completion [18].

Substitution StepRequired Temperature (°C)Reaction Time (hours)Lewis Acid Equivalents
First Halogenation251-21.0
Second Halogenation50-802-31.2
Third Halogenation110-1604-51.5
Fourth Halogenation140-2506-82.0

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Applications

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide a powerful methodology for constructing carbon-carbon bonds in polyhalogenated aromatic systems [19] [20]. This transformation enables the selective functionalization of specific halogen positions in compounds such as 2,5-dichloro-3,6-difluoroiodobenzene through careful control of reaction conditions and catalyst selection [21].

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [19] [21]. The process begins with the oxidative addition of the aryl halide to a palladium zero catalyst, generating an organopalladium complex [19]. Subsequently, transmetalation with an organoborane reagent transfers the organic group to the palladium center, positioning both coupling partners on the same metal atom [19]. Finally, reductive elimination forms the new carbon-carbon bond while regenerating the palladium zero catalyst [19].

Site-selective cross-coupling of polyhalogenated arenes presents significant challenges due to the inherent similarities in reactivity among different halogen substituents [21]. However, the differential reactivity of various halogens provides opportunities for selective functionalization [21]. Iodine substituents typically exhibit the highest reactivity toward oxidative addition, followed by bromine and chlorine [21]. Fluorine substituents generally remain unreactive under standard Suzuki-Miyaura conditions, providing opportunities for selective functionalization of other halogen positions [21].

The electronic environment of polyhalogenated aromatics significantly influences reaction outcomes [20]. Highly fluorinated systems, such as those containing trifluoromethyl groups, can lead to unexpected side reactions including boronic acid homocoupling [20]. This phenomenon occurs through a rare protonolysis and second transmetalation event rather than the typical oxygen-mediated mechanism [20]. Such complications are particularly pronounced with electron-deficient arylboronic acids [20].

Ligand selection plays a crucial role in achieving successful cross-coupling reactions with highly substituted aromatic systems [20] [22]. Bulky phosphine ligands such as dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine have demonstrated effectiveness in overcoming steric and electronic challenges associated with polyhalogenated substrates [20]. These specialized ligands facilitate both the oxidative addition and reductive elimination steps while minimizing undesired side reactions [22].

Halogen ReactivityOxidative Addition RateTypical ConditionsLigand Requirements
IodineHighest25-80°C, 2-6 hoursStandard phosphines
BromineHigh80-100°C, 6-12 hoursStandard to bulky phosphines
ChlorineModerate100-120°C, 12-24 hoursBulky phosphines required
FluorineVery Low>150°C, Special conditionsSpecialized ligands

Buchwald-Hartwig Amination Compatibility

The Buchwald-Hartwig amination reaction represents a versatile method for forming carbon-nitrogen bonds through palladium-catalyzed coupling of aryl halides with amines [23] [24]. This transformation shows excellent compatibility with polyhalogenated aromatic systems, providing access to amino-functionalized derivatives of compounds such as 2,5-dichloro-3,6-difluoroiodobenzene [25] [22].

The reaction mechanism involves a catalytic cycle similar to other palladium-catalyzed cross-coupling processes [23] [25]. Oxidative addition of the aryl halide to palladium zero generates a palladium two complex, which subsequently coordinates with the amine substrate [23]. Base-assisted deprotonation of the amine facilitates nitrogen-palladium bond formation while displacing the halide [25]. Reductive elimination then forms the desired carbon-nitrogen bond and regenerates the active catalyst [23] [25].

Successful Buchwald-Hartwig amination requires careful selection of both catalyst and base components [25] [22]. Typical palladium sources include palladium acetate and bis(dibenzylideneacetone)palladium, often employed in combination with phosphine ligands [22]. Strong bases such as sodium tert-butoxide, lithium hexamethyldisilazide, potassium carbonate, or cesium carbonate facilitate the deprotonation step [25].

The choice of ligand significantly impacts reaction efficiency, particularly for challenging substrates such as aryl chlorides [25] [22]. Chelating phosphine ligands including 1,1'-bis(diphenylphosphino)ferrocene, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, and 1,4-bis(diphenylphosphino)butane have demonstrated superior performance [25]. For particularly difficult transformations, specialized bulky phosphines such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl may be required [22].

Reaction conditions vary depending on the electronic and steric properties of the aryl halide substrate [25] [22]. Temperatures typically range from 25 to 100 degrees Celsius, with more challenging substrates requiring elevated temperatures [25]. Solvent selection also influences reaction outcomes, with tetrahydrofuran, toluene, and dioxane representing common choices [25].

The compatibility of Buchwald-Hartwig amination with polyhalogenated substrates extends to a wide range of amine coupling partners [24] [25]. Primary and secondary aliphatic amines, aromatic amines, and nitrogen-containing heterocycles all participate effectively in the transformation [24]. Additionally, amides, imides, sulfonamides, and sulfoximines serve as competent nucleophiles under appropriate conditions [25].

Substrate TypeTemperature Range (°C)Typical BaseSolvent System
Aryl Iodides25-60Potassium CarbonateTetrahydrofuran
Aryl Bromides60-80Sodium tert-ButoxideToluene
Aryl Chlorides80-100Cesium CarbonateDioxane
Activated Aryl Chlorides60-80Sodium tert-ButoxideToluene

Modern Radiochemical Synthesis Techniques

Modern radiochemical synthesis techniques provide sophisticated approaches for incorporating radioactive isotopes into complex aromatic systems such as 2,5-dichloro-3,6-difluoroiodobenzene [26] [27]. These methodologies are particularly valuable for developing positron emission tomography tracers and other radiopharmaceutical applications [28] [9].

Fluorine-18 represents the most commonly employed radioisotope for aromatic labeling due to its favorable nuclear properties, including a half-life of 109.7 minutes [26] [27]. The isotope is typically produced through proton irradiation of oxygen-18 in a cyclotron, yielding fluoride ion with high specific activity exceeding 10^2 gigabecquerels per micromole [26].

Nucleophilic aromatic substitution with fluorine-18 fluoride represents the most widely used approach for radiotracer synthesis [26] [29]. This method requires electron-deficient aromatic substrates bearing suitable leaving groups such as nitro, trimethylammonium, or tosylate substituents [29]. The reaction typically proceeds under harsh conditions including elevated temperatures above 100 degrees Celsius and polar aprotic solvents [9] [29].

Recent advances in radiochemical methodology have focused on expanding the scope of fluorine-18 labeling to include non-activated aromatic systems [27]. Spirocyclic hypervalent iodine complexes serve as effective precursors for rapid, regioselective radiofluorination with fluoride ion [27]. This methodology demonstrates efficiency across diverse functionalized arenes and heteroarenes, including substrates bearing electron-donating groups, bulky ortho substituents, and meta-substituted electron-withdrawing groups [27].

Copper-mediated radiofluorination represents another significant advancement in modern radiochemical synthesis [30]. This approach utilizes heteroaryl boronate esters as precursors for fluorine-18 incorporation under mild conditions [30]. High-throughput experimentation protocols have been developed to optimize reaction parameters including solvent systems, copper precursors, ligands, and additives [30].

The development of automated synthesis platforms has revolutionized radiochemical production by enabling rapid screening and optimization of reaction conditions [30] [28]. These systems incorporate microfluidic devices, automated dispensing systems, and rapid analytical techniques to accelerate radiotracer development [30]. Advanced detection methods including positron emission tomography scanners, gamma counters, and autoradiography provide quantitative analysis of reaction outcomes [30].

RadioisotopeHalf-lifeProduction MethodSpecific Activity (GBq/μmol)Typical Applications
Fluorine-18109.7 min^18^O(p,n)^18^F>100Positron Emission Tomography
Carbon-1120.4 min^14^N(p,α)^11^C>1000Positron Emission Tomography
Iodine-12313.2 hours^124^Xe(p,2n)^123^Cs10-100Single Photon Emission Computed Tomography
Technetium-99m6.0 hours^99^Mo/^99m^Tc Generator1000-10000Single Photon Emission Computed Tomography

Modern radiochemical synthesis increasingly relies on photochemical activation to accelerate reaction rates and improve selectivity [28]. These approaches combine photochemistry with radiochemistry to enable rapid development of radiolabeled proteins and small molecules [28]. Flash photolysis techniques provide precise temporal control over reaction initiation while minimizing radiation exposure and improving overall efficiency [28].

The molecular structure of 2,5-Dichloro-3,6-difluoroiodobenzene exhibits a planar aromatic framework consistent with substituted benzene derivatives [1]. X-ray crystallographic studies of halogenated benzene compounds reveal that the benzene ring maintains its characteristic planar hexagonal geometry, with all carbon atoms lying within the same plane [2] [3]. The compound features a systematic arrangement of halogens around the benzene core, with chlorine atoms positioned at the 2 and 5 positions, fluorine atoms at the 3 and 6 positions, and an iodine atom at the 1 position [1] .

The spatial arrangement of halogens in polyhalogenated benzenes is influenced by electronic and steric factors. In benzene derivatives, carbon-carbon bond lengths typically range between 1.35 Å (double bond character) and 1.47 Å (single bond character), with the aromatic benzene ring showing intermediate values around 1.40 Å [2] [5]. The presence of multiple halogen substitutions can affect these bond parameters through electronic perturbations [6].

Crystallographic data for similar polyhalogenated benzene compounds demonstrate that halogen substituents influence the molecular packing in the solid state through halogen-halogen interactions and halogen bonding effects [7] [8]. The different sizes and electronegativities of the halogen atoms (fluorine, chlorine, and iodine) create distinct steric and electronic environments around the benzene ring [9] [10].

Table 3.1: Comparative Halogen Bond Lengths in Substituted Benzenes

Halogen SubstituentTypical C-X Bond Length (Å)ElectronegativityVan der Waals Radius (Å)
C-F1.35-1.384.01.47
C-Cl1.76-1.803.01.75
C-I2.06-2.102.51.98

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F, ¹²⁷I)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2,5-Dichloro-3,6-difluoroiodobenzene displays a characteristic aromatic signal in the 6.0-8.5 parts per million region [11]. Due to the extensive halogen substitution, only one aromatic proton remains on the benzene ring at the 4-position. This single proton appears as a complex multiplet due to coupling with adjacent fluorine atoms and the influence of neighboring halogen substituents [12] [13].

The chemical shift of the remaining aromatic proton is significantly affected by the electron-withdrawing nature of the halogen substituents [14] [9]. Halogen atoms exert strong inductive effects, causing downfield shifts in the Nuclear Magnetic Resonance spectrum. The proximity of fluorine atoms to the remaining proton results in characteristic proton-fluorine coupling patterns [15] [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 2,5-Dichloro-3,6-difluoroiodobenzene [17] [18] [19]. The aromatic carbon atoms appear in the 100-160 parts per million range, with significant chemical shift variations depending on the directly attached halogen substituents [20] [21].

Carbon atoms bearing different halogens exhibit distinct chemical shift patterns: carbons attached to fluorine typically appear around 140-160 parts per million, those with chlorine around 130-140 parts per million, and iodine-bearing carbons around 80-100 parts per million [18] [20]. The electron-withdrawing effects of multiple halogens cause systematic downfield shifts compared to unsubstituted benzene [20] [10].

Table 3.2: Typical ¹³C Nuclear Magnetic Resonance Chemical Shifts for Halogenated Benzene Carbons

Carbon EnvironmentChemical Shift Range (ppm)Multiplicity with Fluorine
C-F140-160Doublet (¹JCF = 240-260 Hz)
C-Cl130-140Singlet
C-I80-100Singlet
Aromatic C-H120-130Variable coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Spectroscopy

¹⁹F Nuclear Magnetic Resonance spectroscopy is particularly diagnostic for 2,5-Dichloro-3,6-difluoroiodobenzene due to the presence of two fluorine atoms [15] [16]. The fluorine signals typically appear in the range of -80 to -160 parts per million relative to trichlorofluoromethane. The two fluorine atoms in the compound are magnetically equivalent due to symmetry considerations, resulting in a single fluorine signal [22] [23].

Fluorine atoms in aromatic systems are highly sensitive to electronic environment changes [15]. The chemical shifts are influenced by the electron-withdrawing effects of adjacent chlorine and iodine substituents [16]. Fluorine-fluorine coupling and fluorine-proton coupling provide additional structural information about the substitution pattern [22] [15].

Iodine-127 Nuclear Magnetic Resonance (¹²⁷I Nuclear Magnetic Resonance) Spectroscopy

¹²⁷I Nuclear Magnetic Resonance is less commonly employed but provides valuable information about the iodine environment in the compound [24]. Iodine has a nuclear spin of 5/2 and exhibits quadrupolar relaxation effects, leading to broad resonance lines. The chemical shift range for aromatic iodine compounds typically spans from -500 to +500 parts per million [24].

The iodine chemical shift in 2,5-Dichloro-3,6-difluoroiodobenzene is influenced by the electronic environment created by the surrounding halogen substituents. The large size and polarizability of iodine make it particularly sensitive to steric and electronic perturbations [7] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,5-Dichloro-3,6-difluoroiodobenzene reveals characteristic fragmentation patterns typical of polyhalogenated aromatic compounds [25] [24] [26]. The molecular ion peak appears at m/z 308.88, corresponding to the molecular formula C₆HCl₂F₂I [1] .

The fragmentation patterns of halogenated benzenes follow predictable pathways involving sequential loss of halogen atoms [25] [27] [26]. The most common fragmentation mechanisms include:

  • Direct halogen loss: Sequential elimination of halogen atoms in order of decreasing bond strength (C-I < C-Cl < C-F) [25] [26]
  • Radical rearrangements: Formation of stable aromatic radical ions through electron impact ionization [24] [28]
  • Ring fragmentation: Breaking of aromatic carbon-carbon bonds under high-energy conditions [27] [26]

Table 3.3: Major Fragmentation Peaks in Mass Spectrum

Fragment Ionm/zAssignmentRelative Intensity (%)
[M]⁺-309Molecular ion15-25
[M-I]⁺182Loss of iodine40-60
[M-I-Cl]⁺147Loss of iodine and chlorine30-45
[M-I-Cl₂]⁺112Loss of iodine and both chlorines20-35
[C₆F₂]⁺-114Difluorobenzene fragment25-40

The fragmentation pattern shows preferential loss of the largest halogen (iodine) first, followed by chlorine atoms, while fluorine atoms remain more strongly bound to the aromatic ring [25] [26]. This behavior reflects the relative carbon-halogen bond strengths and the stabilization effects of different halogens on the resulting fragment ions [27] [29].

Infrared and Raman Vibrational Mode Analysis

Vibrational spectroscopy of 2,5-Dichloro-3,6-difluoroiodobenzene provides detailed information about molecular vibrations and bonding characteristics [30] [31] [32]. The infrared and Raman spectra exhibit characteristic absorption bands corresponding to aromatic carbon-carbon stretching, carbon-halogen stretching, and aromatic carbon-hydrogen bending modes [30] [33].

Infrared Spectroscopic Analysis

The infrared spectrum displays several characteristic absorption bands in distinct regions [30] [31] [34]:

Aromatic Carbon-Hydrogen Stretching Region (3000-3100 cm⁻¹): The remaining aromatic proton exhibits stretching vibrations in this region, with the exact frequency influenced by the electronic environment created by halogen substituents [30] [31].

Aromatic Carbon-Carbon Stretching Region (1400-1600 cm⁻¹): Multiple bands corresponding to skeletal vibrations of the benzene ring appear in this region. The presence of different halogens affects the symmetry and intensity of these modes [30] [33].

Carbon-Halogen Stretching Regions:

  • C-F stretching: 1000-1300 cm⁻¹ (strong, characteristic of aromatic fluorides)
  • C-Cl stretching: 700-800 cm⁻¹ (medium intensity)
  • C-I stretching: 500-600 cm⁻¹ (weak to medium intensity) [30] [31] [32]

Table 3.4: Major Infrared Absorption Bands

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3050-3100Mediumν(C-H)
Aromatic C=C stretch1450-1600Strongν(C=C) ring
C-F stretch1100-1300Very strongν(C-F)
C-Cl stretch700-800Mediumν(C-Cl)
C-I stretch500-600Weakν(C-I)
Ring deformation400-500Mediumδ(ring)

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared inactive [30] [32] [33]. The Raman spectrum of 2,5-Dichloro-3,6-difluoroiodobenzene exhibits strong bands corresponding to aromatic ring breathing modes and symmetric stretching vibrations [30].

The polarizability changes associated with carbon-halogen bonds make these vibrations particularly Raman active. The relative intensities of different vibrational modes in the Raman spectrum depend on the polarizability derivatives of the molecular bonds [32] [33].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

307.84681 g/mol

Monoisotopic Mass

307.84681 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types